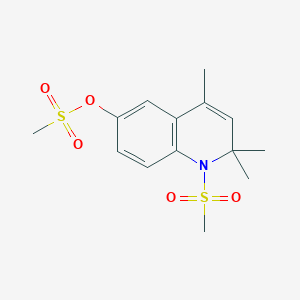
2,2,4-Trimethyl-1-(methylsulfonyl)-1,2-dihydroquinolin-6-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-トリメチル-1-(メチルスルホニル)-1,2-ジヒドロキノリン-6-イルメタンスルホネートは、化学、生物学、医学、および産業などのさまざまな分野で重要な用途を持つ合成化合物です。この化合物は、その独特の化学構造で知られており、さまざまな科学的および産業的な用途で役立つ特定の特性を付与しています。
準備方法
合成経路と反応条件
2,2,4-トリメチル-1-(メチルスルホニル)-1,2-ジヒドロキノリン-6-イルメタンスルホネートの合成は、一般的に、触媒の存在下でアニリンとアセトンを縮合させることを含みます。 γ-Al2O3に担持された金属修飾12-タングストリン酸は、この反応の効率的な触媒として使用されてきました 。反応条件は、生成物の高収率と純度を達成するように最適化されています。
工業生産方法
工業的な環境では、この化合物の生産には、有害な溶媒と過酷な反応条件の使用を最小限に抑えるスケーラブルな合成方法が使用されます。 γ-Al2O3に担持されたZn2±、Sn2±、およびCu2±交換タングストリン酸などの不均一系触媒システムの使用が、生産プロセスの効率と持続可能性を向上させるために検討されています .
化学反応の分析
反応の種類
2,2,4-トリメチル-1-(メチルスルホニル)-1,2-ジヒドロキノリン-6-イルメタンスルホネートは、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は、キノリン誘導体を形成するように酸化できます。
還元: 還元反応は、ジヒドロキノリン誘導体をもたらす可能性があります。
置換: 化合物は、特にスルホニル基で置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤などがあります。 反応条件は、目的の生成物に応じて異なりますが、一般的には、高い選択性と収率を実現するために、制御された温度と特定の触媒が含まれます .
形成される主要な生成物
これらの反応から形成される主要な生成物には、医薬品や材料科学で重要な用途を持つさまざまなキノリンおよびジヒドロキノリン誘導体があります .
科学研究における用途
2,2,4-トリメチル-1-(メチルスルホニル)-1,2-ジヒドロキノリン-6-イルメタンスルホネートは、その以下の用途に関して広く研究されています。
化学: さまざまなキノリン誘導体を合成するための前駆体として使用されます。
生物学: 抗酸化物質としての可能性と脂質過酸化の阻害における役割について調査されています。
科学的研究の応用
1-Methanesulfonyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
2,2,4-トリメチル-1-(メチルスルホニル)-1,2-ジヒドロキノリン-6-イルメタンスルホネートの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。化合物は、酸化ストレス経路を調節し、活性酸素種の形成を阻害することによって効果を発揮します。 分子ドッキング研究では、化合物が標的タンパク質の特定の活性部位に結合し、それらの活性と機能に影響を与える可能性があることが示されています .
類似の化合物との比較
類似の化合物
2,2,4-トリメチル-1,2-ジヒドロキノリン: 抗酸化特性で知られており、ゴム技術で使用されています。
2,2,4-トリメチル-1,3-ペンタンジオールモノイソブチレート: 水性塗料の表面安定剤として使用されます。
2,2,4-トリメチル-1,3-ペンタンジオールジイソブチレート: 可塑剤として使用されます.
独自性
2,2,4-トリメチル-1-(メチルスルホニル)-1,2-ジヒドロキノリン-6-イルメタンスルホネートは、その独特のスルホニル基により、その抗酸化活性と安定性を高める特定の化学特性を付与するため、際立っています。 これは、高い酸化安定性と耐久性を必要とする用途で特に価値があります .
類似化合物との比較
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the methanesulfonyl group, resulting in different chemical reactivity and biological activity.
1-Methanesulfonyl-2,2,4-trimethylquinoline: Similar structure but without the dihydro component, leading to variations in stability and reactivity.
Methanesulfonyl derivatives of quinoline: Various derivatives with different substituents on the quinoline ring, each exhibiting unique properties.
Uniqueness
1-Methanesulfonyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate is unique due to the presence of both the methanesulfonyl group and the dihydroquinoline ring. This combination imparts specific chemical reactivity and stability, making it a valuable compound for various scientific research applications.
特性
分子式 |
C14H19NO5S2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
(2,2,4-trimethyl-1-methylsulfonylquinolin-6-yl) methanesulfonate |
InChI |
InChI=1S/C14H19NO5S2/c1-10-9-14(2,3)15(21(4,16)17)13-7-6-11(8-12(10)13)20-22(5,18)19/h6-9H,1-5H3 |
InChIキー |
MYPISHWJTGRUTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OS(=O)(=O)C)S(=O)(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


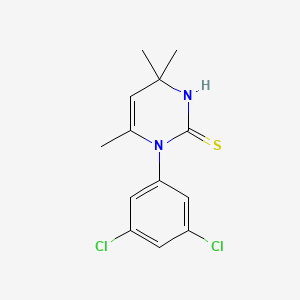
![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)
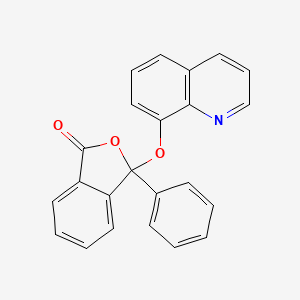
![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)

![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)
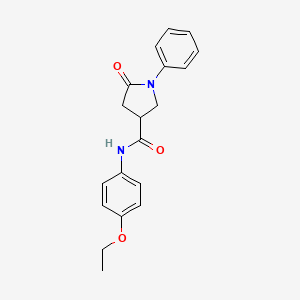
![1-(4-chlorophenyl)-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]methanamine](/img/structure/B11652464.png)
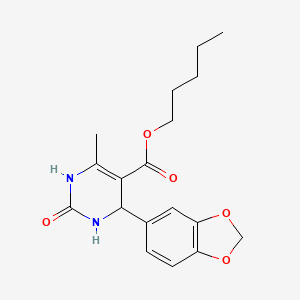
![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
